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Compound of Interest

Compound Name: 2-Bromobenzyl fluoride

CAS No.: 446-47-9

Cat. No.: B3041977 Get Quote

Important Note on Chemical Identity: The compound requested, 1-Bromo-2-

(fluoromethyl)benzene, is not a commercially common or well-documented substance in major

chemical databases. The available scientific literature and supplier catalogs are

overwhelmingly dominated by its close analogue, 1-Bromo-2-(trifluoromethyl)benzene. This

guide will therefore focus on the structure, properties, and applications of the well-

characterized 1-Bromo-2-(trifluoromethyl)benzene, as it represents the scientifically accurate

and relevant information for researchers in this field.

A Senior Application Scientist's Guide to 1-Bromo-2-
(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Core Properties
1-Bromo-2-(trifluoromethyl)benzene is a substituted aromatic halide of significant interest in

medicinal chemistry and organic synthesis. Its utility stems from the presence of two key

functional groups on the benzene ring: an aryl bromide, which is a versatile handle for cross-

coupling reactions, and a trifluoromethyl (-CF3) group, which can profoundly influence the

physicochemical and pharmacological properties of a molecule.
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The trifluoromethyl group is a well-established bioisostere for other groups (like isopropyl or

ethyl) and is known to enhance metabolic stability by blocking sites of oxidation, increase

lipophilicity to improve membrane permeability, and alter electronic properties that can

modulate binding affinity to biological targets. This combination makes the title compound a

valuable starting material for the synthesis of complex pharmaceutical intermediates.

Table 1: Chemical Identifiers for 1-Bromo-2-(trifluoromethyl)benzene[1][2]

Identifier Value

IUPAC Name 1-Bromo-2-(trifluoromethyl)benzene

Synonyms
2-Bromobenzotrifluoride, o-

Bromobenzotrifluoride

CAS Number 392-83-6

Molecular Formula C₇H₄BrF₃

SMILES C1=CC=C(C(=C1)C(F)(F)F)Br

| InChIKey | RWXUNIMBRXGNEP-UHFFFAOYSA-N |

Molecular Structure and Weight
The structure consists of a benzene ring substituted at the 1- and 2- (or ortho) positions with a

bromine atom and a trifluoromethyl group, respectively.

Caption: 2D Structure of 1-Bromo-2-(trifluoromethyl)benzene.

The molecular weight is calculated by summing the atomic weights of its constituent atoms:

Carbon (C): 7 × 12.011 u = 84.077 u

Hydrogen (H): 4 × 1.008 u = 4.032 u

Bromine (Br): 1 × 79.904 u = 79.904 u

Fluorine (F): 3 × 18.998 u = 56.994 u
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Total Molecular Weight:225.01 g/mol [2][3]

Table 2: Physicochemical Properties

Property Value Source

Appearance Liquid [2]

Density ~1.6 - 1.7 g/mL at 25 °C [4]

Boiling Point ~168-169 °C [4]

Flash Point ~60 °C

| Refractive Index| ~1.464 | |

Section 2: Synthesis and Mechanistic
Considerations
The synthesis of 1-Bromo-2-(trifluoromethyl)benzene can be achieved through several

established routes. A common and reliable method is the electrophilic aromatic substitution

(bromination) of benzotrifluoride (1,2,4-trifluorobenzene).

Causality in Experimental Design: The choice of reagents is critical. Benzotrifluoride is the

starting material. The -CF3 group is strongly deactivating and meta-directing due to its electron-

withdrawing nature. However, under forcing conditions with a suitable catalyst, ortho/para

substitution can be achieved. Iron powder (or FeBr₃) is often used as a Lewis acid catalyst.[4] It

polarizes the Br-Br bond in elemental bromine (Br₂), creating a more potent electrophile ("Br⁺")

that can attack the deactivated ring.

Benzotrifluoride
(Starting Material)

Electrophilic
Aromatic Substitution

(Bromination)Br₂, Fe Catalyst
(e.g., Iron Powder)

Aqueous Workup
(e.g., NaHSO₃ wash)

Distillation or
Chromatography

1-Bromo-2-(trifluoromethyl)benzene
(Final Product)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Benzene_-1-bromo-2-_trifluoromethyl
https://www.bldpharm.com/products/329-83-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/Benzene_-1-bromo-2-_trifluoromethyl
https://patents.google.com/patent/CN101168495A/en
https://patents.google.com/patent/CN101168495A/en
https://patents.google.com/patent/CN101168495A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3041977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Bromo-2-(trifluoromethyl)benzene.

Section 3: Applications in Drug Discovery &
Synthesis
The true value of 1-Bromo-2-(trifluoromethyl)benzene lies in its role as a versatile building

block. The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry,

enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Key Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

This is one of the most widely used C-C bond-forming reactions in pharmaceutical

development.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

Heck Coupling: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

The ortho-relationship between the bromine and the trifluoromethyl group can introduce

specific steric and electronic effects, influencing the conformation and properties of the final

product, which can be strategically exploited in drug design.

Section 4: Analytical Characterization Protocol
Confirming the identity and purity of the compound is paramount. A combination of

spectroscopic methods provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm)

corresponding to the four protons on the benzene ring.
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¹⁹F NMR: This is a highly diagnostic technique for fluorinated compounds. It will show a

sharp singlet for the -CF3 group, typically in the range of -60 to -65 ppm.

¹³C NMR: Will show distinct signals for the seven carbon atoms, with the carbon attached

to the -CF3 group appearing as a quartet due to C-F coupling.

Mass Spectrometry (MS): The key diagnostic feature is the isotopic pattern of bromine. The

molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units

(e.g., at m/z 224 and 226), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Section 5: Experimental Protocol: Suzuki-Miyaura
Cross-Coupling
This protocol describes a general, robust procedure for coupling 1-Bromo-2-

(trifluoromethyl)benzene with a generic arylboronic acid.

Objective: To synthesize a 2-(trifluoromethyl)-biphenyl derivative.

Materials:

1-Bromo-2-(trifluoromethyl)benzene (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

Triphenylphosphine [PPh₃] (0.04 eq, 4 mol%) or other suitable phosphine ligand

Potassium Carbonate (K₂CO₃) (2.0 eq)

Solvent: Toluene/Water mixture (e.g., 4:1 v/v)

Reaction Vessel (e.g., Schlenk flask)

Inert atmosphere (Nitrogen or Argon)

Methodology:
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Vessel Preparation (Self-Validation): Add 1-Bromo-2-(trifluoromethyl)benzene, the

arylboronic acid, and K₂CO₃ to the reaction vessel. Seal the vessel, then evacuate and

backfill with an inert gas (e.g., Nitrogen) three times. This step is critical to remove oxygen,

which can oxidize the palladium catalyst and hinder the reaction.

Catalyst & Ligand Addition: Briefly open the vessel under a positive pressure of inert gas to

add the Pd(OAc)₂ and the phosphine ligand. The ligand stabilizes the palladium catalyst and

facilitates the catalytic cycle.

Solvent Addition: Add the degassed toluene and water via syringe. Degassing the solvents

(e.g., by sparging with nitrogen) is another crucial step to prevent catalyst deactivation.

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the

reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

Workup & Purification:

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine to remove inorganic salts.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the resulting crude product by flash column chromatography on silica gel.
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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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